molecular formula C16H12FNO4 B440771 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione CAS No. 352692-54-7

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B440771
CAS No.: 352692-54-7
M. Wt: 301.27g/mol
InChI Key: SVJGJRQVPOWFEX-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic small molecule belonging to the isoindoline-1,3-dione class of heterocyclic compounds, which are recognized in medicinal chemistry for their diverse biological potential. This compound features a core phthalimide scaffold substituted with two methoxy groups at the 4 and 5 positions and a 3-fluorophenyl group on the imide nitrogen. Its structure makes it a valuable intermediate and pharmacophore for advanced scientific research, particularly in the discovery and development of novel therapeutic agents. The primary research value of this compound and its analogs lies in the investigation of neurodegenerative diseases, such as Alzheimer's disease. Derivatives of isoindoline-1,3-dione have demonstrated significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in the regulation of the neurotransmitter acetylcholine . The structural motif allows the molecule to interact with both the catalytic anionic site and the peripheral anionic site of the AChE enzyme, which is a promising strategy for developing multi-target therapeutics . Recent studies have shown that similar compounds exhibit inhibitory activity with IC50 values in the low micromolar to nanomolar range, providing a solid basis for further structural optimization . Beyond cholinesterase inhibition, the isoindoline-1,3-dione core is associated with notable anti-inflammatory properties. Research indicates that such derivatives can act as cyclooxygenase (COX) inhibitors, potentially blocking the production of pro-inflammatory prostaglandins . Some phthalimide analogs show a preferential inhibition of the COX-2 isoform and have been found to scavenge reactive oxygen and nitrogen species (ROS/RNS), indicating a multi-faceted mechanism for modulating inflammatory pathways . The incorporation of the 3-fluorophenyl substituent is a common strategy in drug design to influence the molecule's lipophilicity, metabolic stability, and its ability to penetrate the blood-brain barrier, making this compound of particular interest for central nervous system (CNS)-targeted research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not manufactured for, approved for, or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJGJRQVPOWFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of 4,5-Dimethoxyphthalic Anhydride with 3-Fluoroaniline

This method, adapted from Royal Society of Chemistry protocols, involves a one-step reaction between the anhydride and amine:

Procedure :
4,5-Dimethoxyphthalic anhydride (7.2 mmol) and 3-fluoroaniline (6.0 mmol) are combined in dry DMF (8 mL) under inert atmosphere. The mixture is heated at 110°C for 12 hours, cooled, and extracted with ethyl acetate. Purification via silica gel chromatography (n-heptane/ethyl acetate) yields the product as a crystalline solid.

ParameterValue
Yield65%
Purity (HPLC)95%
Reaction Time12 h
SolventDMF

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbons of the anhydride, followed by dehydration to form the imide.

Carbodiimide-Mediated Coupling of 4,5-Dimethoxyphthalic Acid

Inspired by oxazolidinone syntheses, this method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the acid:

Procedure :
4,5-Dimethoxyphthalic acid (10 mmol) and DMAP (13 mmol) are dissolved in dichloromethane (50 mL). DCC (13 mmol) is added at 0°C, followed by 3-fluoroaniline (10 mmol). The mixture is stirred at room temperature for 5 hours, filtered to remove dicyclohexylurea, and concentrated. Crystallization from isopropanol affords the product.

ParameterValue
Yield85%
Purity (HPLC)98%
Reaction Time5 h
CatalystDMAP/DCC

Advantages : Higher yields compared to direct condensation, attributed to efficient activation of the carboxylic acid.

Alternative Route: Hydrolysis of Protected Phthalate Esters

A patent-derived approach involves hydrolyzing methyl esters to generate the phthalic acid precursor:

Procedure :
Dimethyl 4,5-dimethoxyphthalate (10 mmol) is refluxed with aqueous NaOH (2 M, 20 mL) for 6 hours. Acidification with HCl precipitates 4,5-dimethoxyphthalic acid, which is subsequently reacted with 3-fluoroaniline via the DCC/DMAP method.

ParameterValue
Hydrolysis Yield90%
Overall Yield76%

Utility : Ideal for scenarios where the anhydride is inaccessible.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (300 MHz, CDCl3) : δ 7.40–7.60 (m, 4H, Ar-H), 6.90–7.10 (m, 3H, Ar-H), 4.00 (s, 6H, OCH3).

  • HPLC : Retention time 7.02 min (C18 column, acetonitrile/water).

  • Melting Point : 192–196°C (consistent with imide crystallinity).

Purity Optimization

  • Crystallization : Isopropanol recrystallization enhances purity to >98%.

  • Chromatography : Silica gel purification resolves residual amine or anhydride impurities.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Direct Condensation6595HighModerate
Carbodiimide Coupling8598ModerateHigh
Ester Hydrolysis7697LowLow

Key Observations :

  • Carbodiimide coupling offers the best balance of yield and purity.

  • Direct condensation is cost-effective but less efficient.

  • Ester hydrolysis is limited by additional synthetic steps.

Challenges and Mitigation Strategies

  • Steric Hindrance : Methoxy groups at positions 4 and 5 may slow reaction kinetics. Mitigated by using polar aprotic solvents (DMF) to enhance solubility.

  • Byproduct Formation : Unreacted anhydride or amine residues are removed via chromatography or crystallization.

  • Moisture Sensitivity : Reactions requiring anhydrous conditions (e.g., DCC coupling) are performed under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents :
    • Target compound: 3-Fluorophenyl, 4,5-dimethoxy.
    • CIJ (): 3-Chloro-4-fluorobenzyl, 4,5-dihydroxy.
  • Functional Groups: Methoxy (electron-donating) vs. hydroxy (acidic, hydrogen-bonding capable).

Physicochemical Implications :

  • The dimethoxy groups in the target compound increase lipophilicity compared to CIJ’s dihydroxy groups, which may enhance solubility in polar solvents .
  • CIJ’s chloro-fluoro substitution could improve binding affinity to hydrophobic enzyme pockets.
Property Target Compound CIJ ()
Molecular Formula C₁₆H₁₂FNO₄ C₁₅H₉ClFNO₄
Substituent Positions 2-(3-Fluorophenyl), 4,5-OCH₃ 2-(3-Cl-4-F-benzyl), 4,5-OH
Key Interactions π-π stacking (aromatic core) Halogen bonding (Cl, F)

Comparison with 2-(1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-yl)ethyl)-Benzoisoquinoline-Dione (Compound 5b, )

Key Structural Differences :

  • Core Structure: Target compound: Isoindole-dione. Compound 5b: Benzo[de]isoquinoline-dione (larger fused aromatic system).
  • Substituents :
    • Target compound: Direct 3-fluorophenyl attachment.
    • Compound 5b: 3-Fluorophenyl linked via a triazole-ethyl spacer.

Functional Implications :

  • The extended aromatic system in 5b may enhance intercalation with DNA or proteins, as suggested by its reported antitumor activity.
Property Target Compound Compound 5b ()
Core Structure Isoindole-dione Benzo[de]isoquinoline-dione
Substituent Complexity Simple 3-F-phenyl Triazole-ethyl-3-F-phenyl
Biological Activity Not reported Antitumor (IC₅₀ data pending)

Comparison with Piperazinyl-Substituted Pyrrolopyridine-Diones ()

Key Structural Differences :

  • Core Heterocycle :
    • Target compound: Isoindole-dione (6,5-fused ring).
    • compounds: Pyrrolo[3,4-c]pyridine-dione (6,5-fused with nitrogen).
  • Substituents :
    • Target compound: Aromatic (3-fluorophenyl).
    • : Piperazinyl groups (basic, protonatable).

Pharmacological Implications :

  • The piperazinyl groups in compounds confer water solubility at physiological pH, whereas the target compound’s dimethoxy groups may limit solubility .
  • Piperazinyl moieties are often utilized to enhance blood-brain barrier penetration, a feature absent in the target compound.
Property Target Compound Compounds
Core Heterocycle Isoindole-dione Pyrrolo[3,4-c]pyridine-dione
Key Substituents 3-Fluorophenyl, OCH₃ Piperazinyl, OCH₃/OCH₂CH₃
Solubility Profile Moderate (lipophilic) High (ionizable piperazine)

Biological Activity

2-(3-Fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H12_{12}FNO4_4
  • Molecular Weight : 301.27 g/mol
  • CAS Number : [not specified in search results]

Biological Activity Overview

Research indicates that isoindole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoindole derivatives:

  • Cell Line Studies :
    • In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50_{50} values in the range of 10–30 µM against human glioblastoma and melanoma cells .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Molecular dynamics simulations suggest that these compounds interact with key proteins involved in cancer cell survival pathways .

Anti-inflammatory Activity

Isoindole derivatives have also been studied for their anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly when administered at therapeutic doses. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

The antimicrobial properties of isoindoles are noteworthy:

  • Bacterial Inhibition : Preliminary studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of fluorine and methoxy groups enhances its antimicrobial efficacy .

Case Studies

Several case studies provide insights into the biological activities of isoindole derivatives:

  • Cytotoxicity Against Cancer Cells :
    • A study reported the synthesis and evaluation of various isoindole derivatives, including compounds structurally related to this compound. These compounds showed potent cytotoxicity against A431 human epidermoid carcinoma cells with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects :
    • Another investigation assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling upon treatment with isoindole derivatives, suggesting their potential as anti-inflammatory agents .

Q & A

Q. Can time-resolved fluorescence spectroscopy probe interactions of this compound with biological membranes?

  • Methodological Answer : Label derivatives with fluorophores (e.g., rhodamine B ) and monitor emission decay (τ) in lipid bilayers. Förster resonance energy transfer (FRET) quantifies binding affinity to membrane proteins.

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